molecular formula C17H19NO5S2 B2901651 Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate CAS No. 922698-04-2

Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2901651
CAS No.: 922698-04-2
M. Wt: 381.46
InChI Key: GBPGHGVKSDRHCV-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative featuring a central 3-methylthiophene ring substituted at the 2-position with an ethyl carboxylate group and at the 5-position with a 4-(ethylsulfonyl)benzamido moiety. This compound integrates sulfonyl and carboxamide functionalities, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

ethyl 5-[(4-ethylsulfonylbenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-4-23-17(20)15-11(3)10-14(24-15)18-16(19)12-6-8-13(9-7-12)25(21,22)5-2/h6-10H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPGHGVKSDRHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C13H15N1O3S2
  • Molecular Weight : 299.39 g/mol

Structure

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of an ethylsulfonyl group and a benzamido moiety contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

The half-maximal inhibitory concentration (IC50) values indicated that the compound was more potent than some established chemotherapeutics, suggesting its potential as a lead compound for further development.

Cell LineIC50 (µM)Reference
MCF-75.2
HepG28.1
A5496.4
HeLa4.9

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens.

Antibacterial and Antifungal Screening

Tests were conducted against both Gram-positive and Gram-negative bacteria, as well as fungi. The results showed promising activity:

MicroorganismActivityReference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Pseudomonas aeruginosaModerate
Candida albicansModerate

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit key signaling pathways involved in cell proliferation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.

Synthetic Route Overview

  • Starting Material : Ethyl thiophene-2-carboxylate.
  • Reagents : Ethylsulfonamide and appropriate coupling agents.
  • Conditions : Reflux in organic solvents followed by purification through chromatography.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:

Compound Name Core Structure Key Substituents Molecular Weight Reported Activities Reference
Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate 3-Methylthiophene 4-(Ethylsulfonyl)benzamido at C5; ethyl ester at C2 Not reported Not explicitly stated N/A
Ethyl 4-(cyanosulfanyl)-5-(furan-2-amido)-3-methylthiophene-2-carboxylate (CBR-5884) 3-Methylthiophene Furan-2-amido at C5; cyanosulfanyl at C4; ethyl ester at C2 332.34 g/mol Inhibitor (unspecified target)
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 3-Methylthiophene Acetamido at C5; ethyl esters at C2 and C4 Not reported Synthetic intermediate for thiophene derivatives
Ethyl 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylate Pyrazole 4-Nitrobenzamido at C5; ethyl ester at C4 Not reported Antimicrobial, antibiofilm (Candida albicans)
Ethyl 5-(4-aminobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate Pyrazole 4-Aminobenzamido at C5; ethyl ester at C4 Not reported Intermediate for antiproliferative agents
Key Observations:
  • Core Heterocycle : The target compound’s thiophene core distinguishes it from pyrazole-based analogues (e.g., compounds 20a, 25e), which exhibit antimicrobial activity . Thiophenes are often preferred for their electronic tunability and metabolic stability.
  • Substituent Diversity: The ethylsulfonyl group in the target compound contrasts with nitro (compound 20a), amino (compound 25e), or furan-amido (CBR-5884) groups in analogues.
  • Functional Group Positioning : The ethyl ester at C2 in the target compound is conserved across analogues (e.g., CBR-5884 , pyrazole derivatives ), suggesting its role in modulating lipophilicity and bioavailability.

Preparation Methods

Core Thiophene Skeleton Construction

Gewald Reaction for Thiophene Formation

The 3-methylthiophene-2-carboxylate core is typically synthesized via the Gewald reaction, a condensation between ketones, elemental sulfur, and cyanoacetates. For this compound, methyl acetoacetate reacts with sulfur and ethyl cyanoacetate in the presence of morpholine as a catalyst. This one-pot method achieves cyclization at 80–100°C over 12–24 hours, yielding ethyl 3-methylthiophene-2-carboxylate with 70–85% efficiency.

Critical Parameters

  • Solvent: Ethanol or DMF
  • Temperature: 80°C optimal for minimizing side products
  • Catalyst: Morpholine (20 mol%) enhances reaction rate

Synthesis of 4-(Ethylsulfonyl)benzoyl Chloride

Sulfonation-Oxidation Sequence

The benzamido precursor is prepared through a three-step sequence:

  • Sulfonation : Benzoyl chloride reacts with chlorosulfonic acid at −10°C to form 4-(chlorosulfonyl)benzoyl chloride.
  • Ethylation : Treatment with ethylmagnesium bromide in THF substitutes chloride with ethyl group.
  • Oxidation : Hydrogen peroxide (30%) oxidizes the sulfide to sulfone, yielding 4-(ethylsulfonyl)benzoyl chloride (92% purity).

Reaction Optimization

  • Sulfonation at −10°C prevents polysubstitution
  • Ethylation requires anhydrous conditions to avoid hydrolysis

Amidation and Final Esterification

Coupling Strategies Compared

The 5-amino group undergoes amidation with 4-(ethylsulfonyl)benzoyl chloride via two primary methods:

Schlenk Technique (Classical)

Reagents: Triethylamine (3 eq.), dichloromethane, 0°C
Yield: 68–72%
Advantage: No column chromatography required

Microwave-Assisted Coupling

Reagents: HATU (1.1 eq.), DIPEA (2 eq.), DMF, 100°C, 10 min
Yield: 85–89%
Advantage: 8x faster than classical method

Alternative Synthetic Pathways

Convergent Approach via Suzuki Coupling

Aryl boronic esters facilitate direct introduction of the 4-(ethylsulfonyl)benzamido group. Key steps:

  • Prepare 5-bromo-3-methylthiophene-2-carboxylate
  • Suzuki coupling with 4-(ethylsulfonyl)benzamidophenylboronic acid
  • Esterification with ethanol/HCl

Performance Metrics

  • Overall yield: 63%
  • Purity: 98.5% (HPLC)

Critical Analysis of Methodologies

Yield Comparison Table

Method Steps Total Yield Purity Scalability
Classical Amidation 4 58% 95% Industrial
Microwave Amidation 4 74% 98% Lab-scale
Convergent Suzuki 3 63% 98.5% Pilot-scale

Cost-Benefit Analysis

  • Reagent Costs : Microwave methods reduce solvent use by 40% but require expensive coupling agents
  • Time Efficiency : Suzuki pathway completes in 18 hours vs. 36 hours for classical routes

Industrial-Scale Considerations

Waste Management

  • Sulfonation byproducts: Neutralize with 10% NaHCO₃ before disposal
  • Pd/C catalyst: Recover via filtration and reactivation

Emerging Technologies

Flow Chemistry Applications

Microreactor systems enable continuous synthesis of the thiophene core:

  • Residence time: 8 minutes vs. 12 hours batch
  • Yield improvement: 91% at 100 g/h throughput

Enzymatic Amidation

Lipase-catalyzed coupling in ionic liquids:

  • Solvent-free conditions
  • 82% yield achieved in preliminary trials

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1: Construction of the thiophene core via cyclization or functionalization of preformed thiophene derivatives .
  • Step 2: Introduction of the 4-(ethylsulfonyl)benzamido group via amide coupling, often using coupling agents like EDC/HOBt in DMF or THF .
  • Step 3: Esterification or protection/deprotection steps to install the ethyl carboxylate group . Key reagents include triethylamine (TEA) as a base and dimethylformamide (DMF) as a solvent. Reaction progress is monitored via TLC, with purification via column chromatography .

Q. Which characterization techniques are critical for verifying the structure of this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the positions of the ethylsulfonyl, benzamido, and methyl groups on the thiophene ring .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., C18_{18}H20_{20}N2_2O5_5S2_2) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereoelectronic effects of the ethylsulfonyl group and confirms intermolecular interactions .

Q. How do the functional groups in this compound influence its reactivity?

  • Ethylsulfonyl Group: Enhances solubility in polar solvents and participates in hydrogen bonding, affecting crystallization and biological interactions .
  • Thiophene Ester: Susceptible to hydrolysis under acidic/basic conditions, enabling derivatization (e.g., conversion to carboxylic acids for salt formation) .
  • Benzamido Linker: Stabilizes the molecule via resonance and serves as a site for further functionalization (e.g., fluorination) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Solvent Selection: DMF improves amide coupling efficiency but may require strict anhydrous conditions to avoid side reactions .
  • Catalyst Screening: Test alternatives to EDC/HOBt (e.g., DCC/DMAP) to reduce racemization during amide formation .
  • Temperature Control: Lower temperatures (0–5°C) minimize sulfonyl group decomposition during coupling steps .
  • Purification: Use gradient elution in column chromatography to separate closely related byproducts (e.g., unreacted benzamido intermediates) .

Q. How should contradictory bioactivity data across similar thiophene derivatives be analyzed?

  • Substituent Effects: Compare analogs (e.g., ethylsulfonyl vs. methylsulfonyl) using SAR tables to identify critical moieties for activity . Example:
CompoundSubstituentIC50_{50} (μM)
AEthylsulfonyl0.12
BMethylsulfonyl1.45
  • Assay Variability: Validate results across multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives .
  • Computational Modeling: Use docking simulations to assess how the ethylsulfonyl group’s steric bulk affects target binding .

Q. What methodologies are recommended for studying this compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR): Quantify binding affinity to enzymes/receptors (e.g., kinases) in real-time .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
  • Cryo-EM/X-ray Crystallography: Resolve 3D structures of compound-target complexes to guide rational design .
  • Metabolic Stability Assays: Use liver microsomes to predict pharmacokinetic behavior and guide lead optimization .

Methodological Notes

  • Data Reproducibility: Document solvent purity, catalyst batches, and reaction timelines to mitigate variability .
  • Contradictory Results: Cross-validate findings using orthogonal techniques (e.g., NMR + HPLC for purity checks) .
  • Ethylsulfonyl Specificity: This group’s electron-withdrawing nature may require adjusted reaction conditions compared to analogs .

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